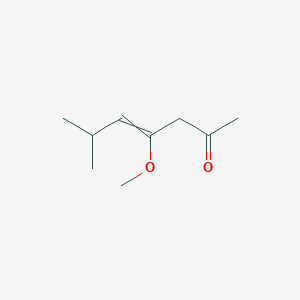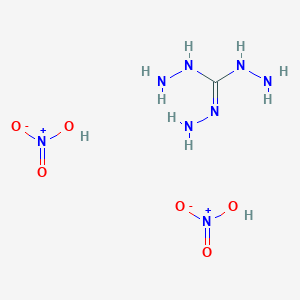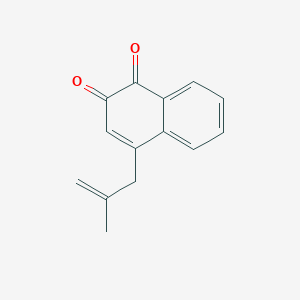![molecular formula C24H18N2OS B14619490 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- CAS No. 60598-43-8](/img/structure/B14619490.png)
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- is a heterocyclic compound that belongs to the phenothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- typically involves the condensation of substituted 1,4-naphthoquinones with 2-aminobenzenethiol in pyridine . This reaction yields several substituted derivatives of the compound. The reduction and acetylation of the resulting compounds are also common steps in the synthesis process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same condensation reactions mentioned above. The use of pyridine as a solvent and the careful control of reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Polarographic reduction in non-aqueous media has been studied, showing well-defined reduction waves.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: N,N-dimethylformamide (DMF) is often used as a solvent for reduction reactions.
Substitution: Pyridine is commonly used as a solvent for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5H-Benzo[a]phenothiazin-5-one, which can exhibit different chemical and biological properties.
Scientific Research Applications
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- involves its interaction with various molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-Anilino-5H-benzo[a]phenothiazin-5-one
- 5H-benzo[a]phenoxazine-5-one
- 5H-benzo[a]phenothiazin-5-one derivatives
Uniqueness
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl and phenylamino substitutions enhance its stability and biological activity compared to other similar compounds.
Properties
CAS No. |
60598-43-8 |
|---|---|
Molecular Formula |
C24H18N2OS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-anilino-9,11-dimethylbenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C24H18N2OS/c1-14-12-15(2)20-19(13-14)28-24-21(26-20)17-10-6-7-11-18(17)23(27)22(24)25-16-8-4-3-5-9-16/h3-13,25H,1-2H3 |
InChI Key |
IKIYDPBLEYIWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC3=C(C(=O)C4=CC=CC=C4C3=N2)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)




![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)

![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)

